8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid
Description
8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid is an aromatic hydroxyketone derivative characterized by a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, linked to an 8-oxooctanoic acid chain. It is often synthesized via coupling reactions involving methoxyphenyl precursors and oxooctanoic acid derivatives, as seen in related compounds .
Properties
IUPAC Name |
8-(3,4-dimethoxyphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-20-14-10-9-12(11-15(14)21-2)13(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFBMOLEUSDQSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483605 | |
| Record name | 8-(3,4-DIMETHOXYPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32246-94-9 | |
| Record name | 8-(3,4-DIMETHOXYPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate octanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the 3,4-dimethoxybenzaldehyde is reacted with a Grignard reagent derived from an octanoic acid halide. The reaction is carried out in an inert atmosphere, typically using anhydrous ether as the solvent, and requires careful control of temperature and reaction time to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Physical Properties
- Appearance : Typically a white to off-white solid.
- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), with limited solubility in water.
Medicinal Chemistry
8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid has been explored for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Investigations into its mechanism of action are ongoing to elucidate how it interacts with cellular pathways involved in cancer progression.
Pharmaceutical Development
The unique chemical structure of 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid allows it to serve as a scaffold for the synthesis of new pharmaceutical agents. Its derivatives can be modified to enhance efficacy and reduce side effects.
Biological Research
This compound is being studied for its interactions with biological systems:
- Enzyme Inhibition Studies : It has been tested as an inhibitor of specific enzymes linked to metabolic disorders. Understanding these interactions can lead to the development of targeted therapies.
- Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its potential use in treating neurological conditions.
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In a research article featured in Cancer Research, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings indicated that treatment with 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .
Case Study 3: Mechanism of Action
A detailed study published in Biochemical Pharmacology explored the mechanism by which this compound inhibits specific enzymes involved in lipid metabolism. The research provided evidence that it alters lipid profiles in treated cells, which could have implications for metabolic syndrome therapies .
Mechanism of Action
The mechanism of action of 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Methoxy Substitutions
8-(2,4-Dimethoxyphenyl)-8-oxooctanoic Acid
- CAS No.: 32246-84-7
- Molecular Formula : C₁₆H₂₂O₅
- Key Differences : The methoxy groups at the 2- and 4-positions alter electronic effects compared to the 3,4-substituted analog. This positional isomerism may reduce steric hindrance but could diminish resonance stabilization of the ketone group .
- Applications : Used in synthetic organic chemistry for studying substituent effects on aromatic ketones.
Methyl 8-((4-(Benzyloxy)phenyl)amino)-8-oxooctanoate
- CAS No.: Not provided (see ).
- Molecular Formula: C₂₂H₂₅NO₄
- Key Differences: Replaces the methoxy groups with a benzyloxy-protected aminophenol moiety.
- Applications: Investigated as an antiproliferative agent, highlighting the role of amino substituents in bioactivity .
Halogen-Substituted Analogs
8-(3,5-Dichlorophenyl)-8-oxooctanoic Acid
- CAS No.: 898765-57-6
- Molecular Formula : C₁₄H₁₆Cl₂O₃
- Key Differences : Chlorine atoms at the 3- and 5-positions create strong electron-withdrawing effects, increasing the compound's acidity (pKa ~3.5) compared to methoxy-substituted analogs (pKa ~4.2–4.5) .
- Physical Properties : Boiling point = 476.5°C; density = 1.271 g/cm³ .
8-(4-Bromophenyl)-8-oxooctanoic Acid
- CAS No.: 35333-31-4
- Molecular Formula : C₁₄H₁₇BrO₃
- Key Differences : Bromine’s larger atomic radius increases molecular weight (313.18 g/mol vs. 294.34 g/mol for methoxy analogs) and may enhance lipophilicity (LogP ~3.8 vs. ~2.5) .
- Applications : Used in polymer research for studying hydrophobic interactions .
Hydroxyphenyl and Dihydroxyphenyl Analogs
8-(3,4-Dihydroxyphenyl)-8-oxooctanoic Acid
- Molecular Formula : C₁₄H₁₈O₅
- However, this also reduces stability under oxidative conditions .
8-(2-Hydroxy-5-chlorophenyl)-8-oxooctanoic Acid
- CAS No.: 22812-06-2
- Molecular Formula : C₁₄H₁₇ClO₄
- Key Differences: Combines a hydroxyl group (electron-donating) and chlorine (electron-withdrawing), creating a polarized aromatic system. Melting point = 132°C, higher than non-hydroxylated analogs .
Phenyl-Substituted Analogs Without Methoxy Groups
8-Oxo-8-phenyloctanoic Acid
- CAS No.: 66147-75-9
- Molecular Formula : C₁₄H₁₈O₃
- Key Differences : Lacks methoxy substituents, resulting in reduced steric and electronic complexity. Boiling point = 431.4°C (ethyl ester derivative) .
- Applications : Serves as a baseline compound for studying substituent effects in ketone chemistry .
Physicochemical Comparisons
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid | 294.34 | N/A | N/A | ~2.5 |
| 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | 303.18 | 476.5 | N/A | ~3.8 |
| 8-(4-Bromophenyl)-8-oxooctanoic acid | 313.63 | N/A | N/A | ~4.0 |
| 8-(2,4-Dihydroxyphenyl)-8-oxooctanoic acid | 294.34 | N/A | 132 | ~1.2 |
Biological Activity
8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 280.32 g/mol. Its structure includes a phenyl group with two methoxy substituents and an oxo group at the octanoic acid backbone, which contributes to its unique biological properties.
The biological activity of 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors, influencing signal transduction pathways that regulate cellular functions.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activities
Research indicates that 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that the compound may possess anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has been noted for its ability to reduce inflammation in vitro and in vivo, making it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : Some studies indicate that it demonstrates activity against certain bacterial strains, suggesting potential applications in combating infections.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antitumor | Induced apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduced cytokine levels in animal models | |
| Antimicrobial | Effective against Gram-positive bacteria |
Detailed Research Findings
- Antitumor Studies : In a study published by Sharma et al. (2005), 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid was tested on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis being observed.
- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound significantly inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease.
- Antimicrobial Activity : Research conducted by Nazzi et al. (2020) demonstrated that 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Q & A
Q. What are the key structural features and functional groups of 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid, and how are they confirmed experimentally?
The compound contains a 3,4-dimethoxyphenyl group attached to an 8-oxooctanoic acid backbone. Key functional groups include the ketone (C=O) at position 8, the carboxylic acid (-COOH) terminus, and methoxy (-OCH₃) substituents on the aromatic ring. Confirmation is achieved via:
- Nuclear Magnetic Resonance (NMR): Integration of methoxy proton signals (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.7–7.5 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (ketone C=O) and ~2500–3300 cm⁻¹ (carboxylic acid O-H stretch) .
- Derivatization: Formation of a 2,4-dinitrophenylhydrazone derivative to confirm ketone reactivity (orange precipitate under acidic conditions) .
Q. What synthetic routes are available for preparing 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid, and what are critical reaction parameters?
A common approach involves Friedel-Crafts acylation :
React 3,4-dimethoxybenzene with an acyl chloride (e.g., suberoyl chloride) in the presence of Lewis acids (AlCl₃) .
Optimize temperature (0–5°C to prevent over-acylation) and stoichiometry (excess acyl chloride for complete conversion).
Hydrolyze the intermediate to yield the carboxylic acid under basic conditions (NaOH/ethanol, reflux) .
Alternative methods include Claisen condensation of methyl 8-oxooctanoate with dimethoxybenzaldehyde derivatives .
Q. What analytical techniques are recommended for quantifying 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid in biological matrices?
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254–280 nm (aromatic ring absorption) .
- Mass Spectrometry (MS): Employ electrospray ionization (ESI) in negative ion mode for carboxylate detection (m/z ~319 for [M-H]⁻) .
- Sample Preparation: Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma or tissue homogenates .
Advanced Research Questions
Q. How can researchers assess the metabolic stability of 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid in hepatic models?
- Radiolabeling: Synthesize a ¹⁴C- or ³H-labeled analog to track β-oxidation pathways in hepatocytes .
- Metabolite Identification: Use LC-MS/MS to detect truncated products (e.g., 4-oxobutanoic acid derivatives) resulting from mitochondrial β-oxidation .
- Inhibition Studies: Co-incubate with β-oxidation inhibitors (e.g., etomoxir) to confirm metabolic pathways .
Q. How do structural modifications (e.g., halogenation or methoxy group substitution) affect the compound’s biological activity?
- Halogenation: Bromine substitution at the para position (as in 8-(4-bromophenyl)-8-oxooctanoic acid) increases lipophilicity, enhancing membrane permeability but potentially reducing solubility .
- Methoxy Group Removal: Replace 3,4-dimethoxy groups with hydroxyls to study antioxidant activity (e.g., 8-(3,4-dihydroxyphenyl)-8-oxooctanoic acid) .
- Structure-Activity Relationship (SAR): Compare IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase) to identify pharmacophore requirements .
Q. What strategies mitigate conflicting data in quantifying this compound across different analytical platforms?
- Method Harmonization: Use a certified reference standard for calibration across labs .
- Cross-Validation: Compare results from HPLC-UV, LC-MS, and NMR to identify platform-specific biases .
- Matrix Effects: Spike recovery experiments in biological samples to assess interference (e.g., phospholipids in plasma) .
Safety and Methodological Considerations
Q. What precautions are necessary when handling 8-(3,4-Dimethoxyphenyl)-8-oxooctanoic acid in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal: Collect organic waste separately and neutralize acidic residues before disposal .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts on splitting .
- Dynamic Processes: Variable-temperature NMR to detect conformational exchange (e.g., keto-enol tautomerism) .
- Crystallography: Single-crystal X-ray diffraction for unambiguous structural confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
